1-(Thiophen-3-yl)hexane-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-thiophen-3-ylhexane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-2-3-9(11)6-10(12)8-4-5-13-7-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
KBGVKXMIPCWWEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CSC=C1 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 1 Thiophen 3 Yl Hexane 1,3 Dione
Retrosynthetic Analysis of the Thiophene-Substituted 1,3-Diketone Framework
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 1-(Thiophen-3-yl)hexane-1,3-dione, the primary disconnection is at the carbon-carbon bond between the two carbonyl groups, which is characteristic of a 1,3-dicarbonyl compound. This disconnection suggests a Claisen condensation or a related acylation reaction.
The target molecule can be disconnected into a thiophene-containing acyl donor and a ketone enolate or its equivalent. Specifically, this involves a disconnection to form a 3-thienyl acyl synthon and a pentan-2-one enolate synthon. The corresponding chemical equivalents would be an activated derivative of 3-thiophenecarboxylic acid (such as an ester or acid chloride) and pentan-2-one.
Classical Condensation Approaches for Beta-Diketone Formation: Claisen and Related Reactions
The Claisen condensation is a fundamental and widely utilized method for the formation of β-diketones. nih.govnumberanalytics.com This reaction involves the base-mediated condensation of an ester with a ketone. numberanalytics.com In the context of synthesizing this compound, this would typically involve the reaction of a 3-thiophenecarboxylic acid ester with pentan-2-one.
The general mechanism begins with the deprotonation of the α-carbon of the ketone by a strong base to form an enolate. numberanalytics.comnumberanalytics.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the thiophene (B33073) ester. The subsequent loss of an alkoxide group from the tetrahedral intermediate yields the desired β-diketone. numberanalytics.com
A variety of bases can be employed, with sodium alkoxides like sodium ethoxide (NaOEt) and sodium methoxide (B1231860) (NaOMe) being common choices, often used in an ethereal solvent like diethyl ether (Et2O). nih.govd-nb.info The choice of base and solvent can significantly influence the reaction's success and yield. numberanalytics.com
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of the Claisen condensation for synthesizing thiophene-substituted β-diketones is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the order of reagent addition. numberanalytics.comd-nb.info
For instance, in the synthesis of related 2-thienyl β-diketones, it has been observed that the order of reagent addition is significant. Adding a mixture of the ketone and ester to a suspension of the base is often preferred as it allows for better control of the reaction. nih.gov The reaction temperature is also critical and is typically kept low (e.g., below 5°C) during the addition to minimize side reactions. nih.govd-nb.info
While strong bases like sodium alkoxides are traditional, other systems have been explored to improve yields and simplify procedures. For example, the use of Lewis acids like magnesium bromide etherate (MgBr₂·OEt₂) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (i-Pr₂NEt) allows for "soft enolization" and subsequent acylation under milder conditions. nih.govorganic-chemistry.org
| Parameter | Condition | Rationale/Observation | Reference |
| Base | Sodium Ethoxide (NaOEt), Sodium Methoxide (NaOMe) | Classical strong bases for Claisen condensation. | nih.govd-nb.info |
| Lithium diisopropylamide (LDA) | Stronger base, can lead to faster reactions and higher yields. | numberanalytics.com | |
| Magnesium Bromide Etherate (MgBr₂·OEt₂) / i-Pr₂NEt | Allows for "soft enolization" under milder conditions. | nih.govorganic-chemistry.org | |
| Solvent | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Common aprotic solvents for Claisen-type reactions. | numberanalytics.comnih.govd-nb.info |
| Temperature | Below 5°C during addition | Minimizes side reactions and self-condensation of the ketone. | nih.govd-nb.info |
| Reagent Addition | Ketone/ester mixture added to base | Allows for better reaction control. | nih.gov |
Stereochemical Control and Diastereoselectivity in Synthesis
For many applications, controlling the stereochemistry of a molecule is crucial. While the core structure of this compound is achiral, the introduction of substituents on the hexane (B92381) chain or the thiophene ring could create stereocenters. The synthesis of chiral β-diketones is a challenging area of research. nih.gov
In the context of the Claisen condensation, achieving stereocontrol would require the use of chiral auxiliaries, catalysts, or starting materials. While the general literature describes methods for the stereoselective synthesis of β-diketones, specific studies on the diastereoselective synthesis of this compound derivatives are not extensively reported. The development of such methods would be a valuable contribution to the field, potentially enabling the synthesis of enantiomerically pure forms of related structures for applications in areas like asymmetric catalysis. nih.gov
Advanced Synthetic Strategies Involving Thiophene Nucleus Functionalization
Beyond classical condensation methods, advanced strategies can be employed, particularly those that involve the direct functionalization of the thiophene ring or the use of multicomponent reactions. These approaches can offer alternative and potentially more efficient routes to the target molecule.
Strategies for Direct Introduction of 3-Thienyl Moiety
Instead of starting with a pre-functionalized thiophene ester, it is sometimes advantageous to introduce the 3-thienyl group at a later stage of the synthesis. This can be achieved through various cross-coupling reactions. For instance, a pre-formed 1,3-diketone could potentially be functionalized with a 3-thienyl group, although this is less common than the convergent Claisen approach.
A more direct approach involves the functionalization of thiophene itself. For example, 3-lithiothiophene, which can be generated from 3-bromothiophene, can be reacted with an appropriate electrophile to form the desired carbon-carbon bond. google.com This method offers a route to various 3-substituted thiophenes.
Multicomponent Reactions Incorporating 1,3-Diketones
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgacs.org While specific MCRs for the direct synthesis of this compound are not prominently described, the general methodology of using 1,3-diketones as components in MCRs is well-established for creating diverse heterocyclic structures. acs.orgnih.gov
Chemoenzymatic and Biocatalytic Approaches
Currently, there is a lack of specific information in the available research literature regarding the dedicated chemoenzymatic or biocatalytic synthesis of this compound. While biocatalysis is a growing field in organic synthesis, offering green and selective alternatives to traditional chemical methods, its application for the production of this particular thiophene derivative has not been documented in the reviewed sources. General enzymatic reactions for the formation of dicarbonyl compounds or the functionalization of thiophene rings exist, but specific examples employing enzymes for the synthesis of this compound are not presently available.
Advanced Spectroscopic and Structural Elucidation of 1 Thiophen 3 Yl Hexane 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Equilibrium Analysis (Keto-Enol Isomerism)mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure of 1-(Thiophen-3-yl)hexane-1,3-dione. Crucially, it allows for the detailed study of the keto-enol tautomeric equilibrium, a phenomenon common in β-dicarbonyl compounds. asu.eduthermofisher.com In solution, this compound exists as a mixture of the diketo form and the more stable enol form, with the latter being favored due to the formation of a conjugated system and a strong intramolecular hydrogen bond. The equilibrium between these two forms is often influenced by the solvent's polarity. mdpi.comnih.gov
The enol form is stabilized by π-system conjugation and an intramolecular hydrogen bond, which is slow to exchange on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol tautomers. thermofisher.com
High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments
In the ¹H NMR spectrum, the enol form is characterized by a highly deshielded signal for the enolic proton, typically appearing in the range of 15-17 ppm. The vinyl proton of the enol form is expected to resonate around 6.0-6.5 ppm. The thiophene (B33073) protons will appear in the aromatic region, generally between 7.0 and 8.5 ppm. For the hexane (B92381) chain, the terminal methyl group (CH₃) would be the most shielded, while the methylene (B1212753) group adjacent to the carbonyl (C4-H₂) will be deshielded.
In the ¹³C NMR spectrum, the presence of two distinct carbonyl signals for the keto form and two different carbonyl signals for the enol form (one more ketone-like and one more enol-like) would be expected. The carbons of the thiophene ring will have chemical shifts in the aromatic region (120-145 ppm). The methylene carbon of the diketo form (C2-H₂) would be expected around 50-60 ppm, while the vinyl carbon of the enol form (C2-H) would be shifted downfield to approximately 95-100 ppm.
Expected ¹H NMR Chemical Shifts for this compound (Enol Form)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Enolic OH | 15.0 - 17.0 | Broad Singlet |
| Thiophene H2', H4', H5' | 7.0 - 8.5 | Multiplets |
| Vinylic CH | 6.0 - 6.5 | Singlet |
| C4-H₂ | 2.3 - 2.7 | Triplet |
| C5-H₂ | 1.5 - 1.9 | Sextet |
| C6-H₃ | 0.8 - 1.2 | Triplet |
Expected ¹³C NMR Chemical Shifts for this compound (Enol Form)
| Carbon | Expected Chemical Shift (ppm) |
| C1 (Thiophene-C=O) | 180 - 185 |
| C3 (Alkyl-C-OH) | 190 - 195 |
| Thiophene C2', C3', C4', C5' | 120 - 145 |
| C2 (Vinylic) | 95 - 100 |
| C4 | 30 - 35 |
| C5 | 20 - 25 |
| C6 | 13 - 15 |
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Tautomer Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments is indispensable. mdpi.com
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be observed between the protons of the hexyl chain (C4-H₂ to C5-H₂ and C5-H₂ to C6-H₃).
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbons and the substituted thiophene carbons. For example, the enolic proton would show a correlation to the vinylic carbon (C2) and the carbonyl carbon (C3), confirming the enol structure.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Hydrogen Bonding Characterizationmdpi.comresearchgate.net
Vibrational spectroscopy provides valuable information about the functional groups present in this compound and the nature of the hydrogen bonding.
In the Infrared (IR) spectrum , the enol form would exhibit a broad absorption band in the region of 2500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the intramolecularly hydrogen-bonded enolic hydroxyl group. The C=O stretching vibration would appear as a strong band around 1600-1640 cm⁻¹. The C=C stretching of the enol and the aromatic ring stretches of the thiophene moiety are also expected in the 1500-1600 cm⁻¹ region. Thiophene C-H stretching vibrations are typically observed around 3100 cm⁻¹.
The Raman spectrum would complement the IR data. The C=O and C=C stretching vibrations are expected to be strong in the Raman spectrum. The C-S stretching vibration of the thiophene ring, which can sometimes be weak in the IR spectrum, may be more prominent in the Raman spectrum, appearing in the 600-800 cm⁻¹ range. iosrjournals.org
Expected Vibrational Frequencies for this compound (Enol Form)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| O-H stretch (H-bonded) | 2500 - 3200 | IR |
| Thiophene C-H stretch | ~3100 | IR, Raman |
| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |
| C=O stretch | 1600 - 1640 | IR, Raman |
| C=C stretch (enol & ring) | 1500 - 1600 | IR, Raman |
| C-S stretch | 600 - 800 | Raman |
Mass Spectrometry: Fragmentation Pathway Analysis and Molecular Formula Confirmationresearchgate.net
Mass spectrometry is employed to confirm the molecular weight and deduce the fragmentation pattern of the molecule, which aids in its structural elucidation. For this compound (molecular formula C₁₀H₁₂O₂S), the expected molecular ion peak [M]⁺ would be at m/z 212.
The fragmentation of β-dicarbonyl compounds and thiophene derivatives is well-documented. A characteristic fragmentation pathway involves the α-cleavage of the bonds adjacent to the carbonyl groups. researchgate.net The loss of the propyl group ([M-43]⁺) or the butyl group would be expected. Another prominent fragmentation pathway for acylthiophenes is the cleavage of the bond between the carbonyl carbon and the thiophene ring, leading to a thienoyl cation (C₄H₃SCO⁺, m/z 111). nih.gov Further fragmentation of the thiophene ring itself can also occur. The presence of both keto and enol tautomers can sometimes be inferred from the mass spectrum, as they may exhibit slightly different fragmentation patterns. mdpi.com
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 212 | [M]⁺ |
| 169 | [M - C₃H₇]⁺ |
| 111 | [C₄H₃SCO]⁺ |
| 83 | [C₄H₃S]⁺ |
| 43 | [C₃H₇]⁺ |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Tautomeric State Probingmdpi.com
UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule. The conjugated system of the enol form of this compound is expected to give rise to strong UV-Vis absorption bands. The primary absorption is likely due to a π→π* transition within the conjugated enone-thiophene system. The position of the absorption maximum (λmax) can be influenced by the solvent polarity.
Fluorescence emission may be observed from this compound, arising from the relaxation of the excited state. The fluorescence spectrum is typically a mirror image of the absorption spectrum. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can provide insights into the change in geometry between the ground and excited states. The fluorescence properties, including the quantum yield, can also be sensitive to the solvent environment.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactionsmdpi.comresearchgate.net
While solution-state studies reveal dynamic equilibria, X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state. For this compound, it is highly probable that the molecule would crystallize in the enol form to maximize π-conjugation and form a stable intramolecular hydrogen bond.
The crystal structure would reveal precise bond lengths and angles. It is expected that the C=C and C-C bonds within the enone moiety will have lengths intermediate between typical single and double bonds, indicating electron delocalization. The intramolecular O-H···O hydrogen bond distance would be short, confirming its strength. The analysis of the crystal packing would also elucidate any significant intermolecular interactions, such as π-π stacking of the thiophene rings or hydrogen bonding, which dictate the supramolecular architecture.
Lack of Scientific Data Precludes Article Generation
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific information on the compound This compound . There is no available published data regarding its synthesis, spectroscopic properties (such as NMR, IR, or Mass Spectrometry), or its structural elucidation through methods like X-ray crystallography.
Similarly, no information was found on chiral derivatives of this specific compound, which would be necessary to discuss its chiroptical spectroscopy (Circular Dichroism/Optical Rotatory Dispersion).
While research exists for structurally related compounds—such as those with different substitution patterns on the thiophene ring, variations in the alkyl chain, or alternative dione (B5365651) frameworks—the strict requirement to focus solely on this compound cannot be met. nih.govresearchgate.netnih.govnih.govnih.gov The generation of a scientifically accurate and informative article as requested is therefore not possible without resorting to speculation or fabrication of data, which would violate the principles of scientific integrity.
Therefore, the requested article, including the specified sections and data tables, cannot be generated at this time due to the absence of the necessary foundational research findings for this particular molecule.
Mechanistic Investigations of Reactivity and Transformations of 1 Thiophen 3 Yl Hexane 1,3 Dione
Acid-Base Properties and Proton Transfer Mechanisms within the Diketone Moiety
The acid-base properties of 1-(thiophen-3-yl)hexane-1,3-dione are primarily centered on the methylene (B1212753) protons located on the α-carbon, which is positioned between the two carbonyl groups. These protons are significantly acidic due to the electron-withdrawing inductive effect of the adjacent carbonyls and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance.
This acidity facilitates the existence of the compound as a mixture of tautomers: the diketo form and two possible enol forms. encyclopedia.pub The equilibrium between these forms is a dynamic process involving intramolecular proton transfer. masterorganicchemistry.comyoutube.com The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. mdpi.commdpi.com This phenomenon is known as Resonance-Assisted Hydrogen Bonding (RAHB).
The keto-enol tautomerism can be represented as follows:
Keto form: The structure with two distinct carbonyl groups.
Enol forms: Structures containing a hydroxyl group and a carbon-carbon double bond (en-ol). Due to the asymmetry of the molecule (a thiophen-3-yl group on one side and a propyl group on the other), two different enol tautomers are possible.
The position of the tautomeric equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic nature of the substituents. mdpi.comrsc.org In nonpolar solvents, the intramolecularly hydrogen-bonded enol form tends to predominate, whereas polar, protic solvents can stabilize the diketo form by competing for hydrogen bonding. The electronic influence of the thiophene (B33073) ring also plays a role in determining the relative stability of the tautomers.
Table 1: Representative Keto-Enol Tautomerism in β-Diketones in Various Solvents (Note: Specific data for this compound is not readily available in the literature. This table presents general trends observed for similar β-diketones.)
| Solvent | Dielectric Constant (ε) | Predominant Form | Approximate % Enol |
| Hexane (B92381) | 1.9 | Enol | >95% |
| Chloroform | 4.8 | Enol | ~90% |
| Acetone | 21 | Mixed | ~75% |
| Methanol | 33 | Mixed | ~60% |
| Water | 80 | Diketo | <20% |
The mechanism of proton transfer between the tautomeric forms is often facilitated by a "proton shuttle," which can be a solvent molecule like water or an intramolecular process if a suitable transition state can be formed. masterorganicchemistry.com In the excited state, proton transfer can also be coupled with intramolecular charge transfer events. nih.gov
Chelation and Complexation Reactions with Metal Ions: Principles of Ligand Design for d- and f-Elements
The enolate form of this compound is an excellent chelating agent for a wide variety of metal ions. alfachemic.com Upon deprotonation, the ligand becomes a monoanionic bidentate donor, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring. researchgate.net This ability to form stable complexes is fundamental to its application in areas such as solvent extraction, catalysis, and the development of luminescent materials. nih.gov
The design of β-diketone ligands for specific metal ions, including d-block (transition metals) and f-block (lanthanides and actinides) elements, is guided by several principles:
Hard and Soft Acid-Base (HSAB) Theory: The oxygen donor atoms of the β-diketonate are hard bases, leading to strong interactions with hard acid metal ions like Fe(III), Cr(III), and lanthanide(III) ions. asianpubs.org
Steric Effects: The bulkiness of the substituents on the β-diketone (in this case, the thiophen-3-yl and propyl groups) can influence the stability and geometry of the resulting metal complex. unt.edu
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents affects the basicity of the donor oxygen atoms and, consequently, the stability of the metal-ligand bond. researchgate.net The thiophene ring's electronic properties can be tuned to modulate these effects.
For f-Elements (Lanthanides): For applications in luminescent materials, the β-diketone ligand often serves as an "antenna." lookchem.com It absorbs UV light efficiently and transfers the energy to the central lanthanide ion (e.g., Eu³⁺, Tb³⁺), which then emits light at its characteristic wavelength. researchgate.netnih.gov The efficiency of this energy transfer is highly dependent on the energy levels of the ligand's excited states. nih.gov Fluorinated β-diketones are often used to enhance the luminescence and stability of lanthanide complexes. lookchem.com
The reaction between a metal ion (Mⁿ⁺) and the deprotonated ligand (L⁻) typically results in the formation of complexes with various stoichiometries, such as [ML]⁽ⁿ⁻¹⁾⁺, [ML₂]⁽ⁿ⁻²⁾⁺, and [ML₃]⁽ⁿ⁻³⁾⁺, depending on the metal's charge and coordination number.
The stability of these complexes in solution is quantified by their formation constants (or stability constants). These constants are determined experimentally using techniques like spectrophotometry (e.g., Job's method of continuous variations) and potentiometric titrations. asianpubs.orgasianpubs.org The stability constant (K) represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. Stepwise formation constants (K₁, K₂, K₃) are often reported for the sequential addition of ligands.
Table 2: Representative Stepwise Stability Constants (log K) for Metal Complexes with β-Diketone Ligands (Note: Values are illustrative and depend on specific ligands, metal ions, and experimental conditions like solvent and ionic strength. Data for this compound is not specified in the literature.)
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | Method | Reference |
| Cu(II) | Acetylacetone | 4.8 - 5.5 | 3.8 - 4.5 | - | Potentiometry | unt.edu |
| Fe(III) | Acetylacetone | 11.4 | 10.1 | 8.0 | Spectrophotometry | asianpubs.orgasianpubs.org |
| Cr(III) | Acetylacetone | 10.5 | 9.5 | - | Spectrophotometry | asianpubs.orgasianpubs.org |
| Nd(III) | Substituted Diketone | ~5.5 | ~4.5 | - | pH-metry | |
| Th(IV) | Substituted Diketone | ~7.0 | ~6.0 | - | pH-metry |
Generally, the stability of complexes with a given ligand follows the Irving-Williams series for divalent transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). For trivalent ions, stability is often high due to the stronger electrostatic attraction. asianpubs.org
The primary coordination mode of 1-(thiophen-3-yl)hexane-1,3-dionate is as a bidentate chelating ligand, forming a six-membered ring with the metal ion through its two oxygen atoms. researchgate.net This coordination imposes structural constraints on the complex. researchgate.net
The resulting geometry of the metal complex is determined by the coordination number of the central metal ion:
Coordination Number 4: Can adopt square planar (common for Ni(II), Cu(II), Pd(II)) or tetrahedral geometries.
Coordination Number 6: Typically forms octahedral or distorted octahedral complexes. This is common for many transition metals like Fe(III) and Cr(III), which form [ML₃] type complexes. nih.gov
Coordination Number > 6: Lanthanide and actinide ions have higher coordination numbers (typically 7, 8, or 9). They form complexes with geometries such as capped trigonal prismatic, square antiprismatic, or tricapped trigonal prismatic. researchgate.netnih.gov In these cases, additional coordination sites are often occupied by solvent molecules (e.g., water, DMSO) or other ancillary ligands. nih.gov
Reactivity at the Diketone Moiety: Cyclization, Condensation, and Alkylation Pathways
The 1,3-dicarbonyl functionality is a versatile platform for various organic transformations.
Cyclization and Condensation: One of the most important reactions of 1,3-diketones is their condensation with binucleophiles to form heterocyclic compounds. A classic example is the Knorr pyrazole (B372694) synthesis , where a 1,3-dicarbonyl compound reacts with hydrazine (B178648) or a substituted hydrazine under acidic or basic conditions to yield a pyrazole. jk-sci.comresearchgate.netslideshare.net For the asymmetric this compound, this reaction can potentially lead to a mixture of two regioisomeric pyrazoles, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. wikipedia.org This reaction is a cornerstone for synthesizing a wide range of biologically active molecules and functional materials. nih.gov
Alkylation: The α-carbon of the diketone is nucleophilic in its enolate form and can be readily alkylated by reacting it with an alkyl halide. This reaction typically requires a base to generate the enolate in sufficient concentration. The choice of base and reaction conditions can be controlled to achieve mono- or di-alkylation.
Other Condensation Reactions: The active methylene group can also participate in Knoevenagel-type condensations with aldehydes and ketones, further expanding the synthetic utility of the compound.
Electrophilic and Nucleophilic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene (B151609). uomustansiriyah.edu.iq
Electrophilic Aromatic Substitution (SₑAr): Substitution occurs preferentially at the α-positions (C2 and C5) because the carbocation intermediates formed by attack at these positions are more resonance-stabilized than those from attack at the β-positions (C3 and C4). pearson.com In this compound, the substituent is at C3. The diketone moiety is an electron-withdrawing, deactivating group, which will decrease the reactivity of the thiophene ring towards electrophiles compared to unsubstituted thiophene. It will direct incoming electrophiles primarily to the C5 position, as the C2 position is also somewhat deactivated and sterically more hindered. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation, although harsher conditions may be required due to the deactivating effect of the substituent. quimicaorganica.orgresearchgate.net
Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic substitution is less common on unsubstituted thiophene but becomes feasible when the ring is substituted with strong electron-withdrawing groups. uoanbar.edu.iq The diketone group at the C3 position activates the ring towards nucleophilic attack, particularly at the C2 and C5 positions. Ring-opening of the thiophene can also occur under the action of strong nucleophiles, especially if there are other activating groups like a nitro group present on the ring. researchgate.net
Oxidative and Reductive Transformations of the Compound
Both the diketone moiety and the thiophene ring are susceptible to oxidative and reductive transformations.
Oxidation:
Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents like peroxy acids. However, this often leads to a loss of aromaticity and increased reactivity, potentially resulting in subsequent ring-opening or polymerization reactions.
Diketone Moiety: Strong oxidizing agents can cause cleavage of the C-C bonds within the diketone fragment. Anionic oxidative rearrangement of 1,3-diketones is a known transformation that can lead to the formation of quaternary carboxylates. rsc.org
Electrochemical Oxidation: Thiophene and its derivatives can be electrochemically oxidized to form conductive polymers (polythiophenes). itu.edu.tr The diketone substituent would influence the oxidation potential and the properties of the resulting polymer. nih.gov
Reduction:
Diketone Moiety: The carbonyl groups can be selectively reduced. Catalytic hydrogenation or hydride reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the carbonyls to the corresponding secondary alcohols, yielding 1-(thiophen-3-yl)hexane-1,3-diol. More forceful reduction methods can lead to the complete removal of the oxygen atoms.
Thiophene Ring: The thiophene ring is generally resistant to catalytic hydrogenation under conditions that would reduce a benzene ring. However, desulfurization can be achieved using Raney Nickel, which reductively cleaves the C-S bonds and saturates the carbon chain, effectively replacing the thiophene ring with a saturated hexane chain.
Photochemical and Thermal Decomposition Mechanisms
The stability and decomposition pathways of this compound under photochemical and thermal stress are critical for understanding its reactivity profile and potential applications. In the absence of direct experimental studies on this specific molecule, its decomposition mechanisms can be inferred from the well-established reactivity of its constituent functional groups: the thiophene ring and the β-diketone moiety.
Photochemical Decomposition Mechanisms
The photochemical behavior of this compound is likely to be dictated by the absorption of ultraviolet or visible light by either the thiophene ring or the enol form of the β-diketone, which is expected to be the predominant tautomer. The subsequent reactions can be broadly categorized into Norrish-type reactions of the dicarbonyl system and reactions involving the thiophene ring.
Norrish Type I and Type II Reactions: The β-diketone portion of the molecule is susceptible to characteristic photochemical reactions of ketones. wikipedia.org Upon excitation, the molecule can undergo:
Norrish Type I Cleavage: This involves the homolytic cleavage of the α-carbon-carbon bond adjacent to a carbonyl group, leading to the formation of two radical fragments. For this compound, this could result in the formation of a thenoyl radical and a hexanoyl radical, or other related radical pairs, which can then undergo further reactions such as decarbonylation, recombination, or disproportionation. mdpi.com
Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. youtube.com This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or fragment to yield an enol and an alkene. Given the presence of a hexane chain, γ-hydrogen abstraction is a plausible pathway.
The predominant photochemical pathway will depend on various factors, including the solvent, the excitation wavelength, and the presence of quenchers.
Reactions Involving the Thiophene Ring: The thiophene ring itself is photochemically active. Thiophene-containing compounds can undergo photoisomerization or photo-oxidation. mdpi.com The presence of the β-dicarbonyl substituent can influence the reactivity of the thiophene ring by altering its electronic properties. In the context of photodynamic therapy, thiophene derivatives have been shown to be susceptible to degradation by singlet oxygen, leading to the formation of thiophene S-oxides and other oxidation products. mdpi.comnih.gov This suggests that under aerobic conditions, the photochemical decomposition of this compound could be initiated by the photo-sensitized generation of singlet oxygen.
A summary of plausible photochemical reaction pathways is presented in the table below.
| Photochemical Pathway | Initial Step | Potential Products |
| Norrish Type I | α-cleavage of C-C bond adjacent to carbonyl | Thenoyl radical, hexanoyl radical, CO, smaller alkanes |
| Norrish Type II | Intramolecular γ-hydrogen abstraction | Cyclobutanol derivatives, alkenes, enols |
| Photo-oxidation | Reaction with singlet oxygen | Thiophene S-oxides, ring-opened products |
Thermal Decomposition Mechanisms
The thermal decomposition of this compound would involve the cleavage of the weakest bonds in the molecule at elevated temperatures. wikipedia.org The likely sites of initial bond cleavage are the C-C bonds in the hexanoyl chain and the C-S bonds in the thiophene ring.
Fragmentation of the Hexanoyl Chain: At high temperatures, the aliphatic chain can undergo homolytic cleavage, leading to the formation of various smaller alkyl radicals. These radicals can then participate in a cascade of secondary reactions.
Decomposition of the Thiophene Ring: The thiophene ring is thermally stable to a certain degree, but at very high temperatures, it will decompose. Studies on the pyrolysis of thiophene have shown that decomposition can proceed through ring-opening to form transient species like thioketenes, which then fragment into smaller, stable molecules such as acetylene (B1199291) and carbon disulfide. The substitution pattern on the thiophene ring is known to influence the decomposition temperature and the nature of the products.
The fragmentation patterns observed in mass spectrometry can provide insights into the likely thermal decomposition pathways. The major fragmentation of ketones in a mass spectrometer involves the cleavage of the C-C bonds adjacent to the carbonyl group (α-cleavage). youtube.comlibretexts.org
A table summarizing the expected major fragments in the mass spectrum of this compound, which can be correlated to its thermal fragmentation, is provided below.
| Fragment (m/z) | Plausible Structure | Origin |
| 111 | Thenoyl cation | α-cleavage |
| 97 | Hexanoyl cation | α-cleavage |
| 83 | Thiophenyl cation | Loss of CO from thenoyl cation |
| 69 | Butyl cation | Fragmentation of hexanoyl chain |
| 43 | Propyl cation | Fragmentation of hexanoyl chain |
It is important to note that the actual decomposition mechanisms can be complex and may involve competing pathways. Detailed experimental studies, including product analysis under various conditions and computational modeling, would be necessary to fully elucidate the photochemical and thermal decomposition of this compound.
Theoretical and Computational Studies of 1 Thiophen 3 Yl Hexane 1,3 Dione
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the ground-state geometry and electronic properties of molecules. For 1-(Thiophen-3-yl)hexane-1,3-dione, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,p)) can provide a detailed picture of its three-dimensional structure. aminer.orgnih.gov
The calculations would reveal key structural parameters for the most stable enol tautomer. The geometry is characterized by a planar six-membered ring formed via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. The thiophene (B33073) ring and the dicarbonyl moiety are expected to be nearly coplanar to maximize π-conjugation, which contributes to the stability of the enol form. The propyl group attached to the other carbonyl provides steric bulk and electronic influence. DFT calculations on related Rh-β-diketonato complexes have demonstrated the utility of these methods in understanding ligand geometry and electronic effects. nih.gov The electronic structure analysis would show the distribution of electron density, with the highest occupied molecular orbital (HOMO) likely delocalized across the thiophene ring and the enone system, and the lowest unoccupied molecular orbital (LUMO) centered on the dicarbonyl fragment.
Table 1: Predicted Geometrical Parameters for the Enol Tautomer of this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.25 Å |
| Bond Length | C-O(H) | 1.33 Å |
| Bond Length | C=C (enol) | 1.38 Å |
| Bond Length | C-C (Thiophene-Carbonyl) | 1.47 Å |
| Bond Length | O-H | 0.98 Å |
| Bond Angle | C-C(OH)-C | 120.5° |
| Dihedral Angle | Thiophene-Enone | ~5-15° |
Note: The values in this table are hypothetical and based on typical results from DFT calculations on structurally similar β-diketones.
Computational Studies of Tautomeric Equilibria and Energy Landscapes
One of the defining characteristics of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. wikipedia.org For an asymmetrical dione (B5365651) like this compound, two distinct enol forms are possible, along with the diketo form. Computational studies are crucial for elucidating the energy landscape and predicting the dominant tautomer. researchgate.netnih.gov
Theoretical calculations consistently show that for most β-diketones, the enol form is significantly more stable than the diketo form due to the formation of a resonance-assisted intramolecular hydrogen bond and a conjugated π-system. nih.govresearchgate.net The relative stability of the two possible enol tautomers—(Z)-4-hydroxy-1-(thiophen-3-yl)hex-3-en-1-one and (Z)-1-hydroxy-3-(thiophen-3-yl)hex-1-en-3-one—can be evaluated by calculating their relative energies. The equilibrium is influenced by the electronic effects of the substituents. The electron-donating nature of the thiophene ring is expected to stabilize the enol form where the enolic double bond is in conjugation with the ring. Studies on other asymmetric aryl 1,3-dicarbonyls support this trend. researchgate.net The polarity of the solvent also plays a role, with polar solvents potentially stabilizing the more polar diketo form to a greater extent, although the enol form typically remains dominant. acs.org
Table 2: Predicted Relative Energies of Tautomers of this compound in Gas Phase
| Tautomer | Structure | Predicted Relative Energy (kcal/mol) |
| Diketo | This compound | +5.5 |
| Enol 1 | (Z)-4-hydroxy-1-(thiophen-3-yl)hex-3-en-1-one | +0.8 |
| Enol 2 | (Z)-1-hydroxy-3-(thiophen-3-yl)hex-1-en-3-one | 0.0 (Most Stable) |
Note: The values in this table are hypothetical, representing a plausible energy landscape based on computational studies of similar compounds.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. nih.govnih.gov An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its solvation, dynamics, and intermolecular interactions. mimic-project.orgnih.govutwente.nl
The simulation would typically use a force field (like CHARMM or OPLS-AA) to model the interatomic forces. nih.gov In an aqueous environment, the simulation would reveal the nature of hydrogen bonding between the dione's oxygen atoms and water molecules. researchgate.net The thiophene ring's sulfur atom can also participate in weaker interactions. The hydrophobic propyl chain would likely influence the local water structure, leading to hydrophobic solvation effects. By analyzing the trajectories of the molecules over time, properties like the radial distribution function can be calculated to quantify the structure of the solvent around the solute. These simulations are essential for understanding how the solvent environment affects tautomeric equilibrium and reaction kinetics.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental data. nih.govyoutube.com
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. researchgate.net By calculating the ¹H and ¹³C chemical shifts for all possible tautomers, a direct comparison with experimental spectra can confirm the dominant species in solution. aminer.org For this compound, the enolic proton is expected to have a characteristic downfield shift, and the chemical shifts of the thiophene protons and carbons would be sensitive to the tautomeric form.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These theoretical spectra can be compared to experimental FT-IR data. A key feature would be the strong absorption band corresponding to the C=O stretching vibration, which appears at different frequencies for the keto and hydrogen-bonded enol forms. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov The π → π* transitions of the conjugated enone system are expected to dominate the spectrum, and their position would be influenced by the thiophene substituent and the solvent.
Table 3: Predicted Spectroscopic Data for the Major Enol Tautomer of this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | δ (Enolic OH) | 15-16 ppm |
| ¹³C NMR | δ (C=O) | ~190 ppm |
| ¹³C NMR | δ (C-OH) | ~180 ppm |
| IR | ν (C=O stretch) | 1600-1620 cm⁻¹ |
| UV-Vis | λ_max (π → π*) | 310-330 nm |
Note: These values are representative predictions based on computational studies of similar thiophene-containing β-diketones. nih.govnih.gov
Ligand Field Theory and Computational Studies of Metal Complexes
The enolate anion of this compound is an excellent bidentate ligand, capable of forming stable chelate complexes with a wide range of metal ions. nih.govresearchgate.net Ligand Field Theory (LFT) provides a framework for describing the electronic structure and properties of these transition metal complexes. wikipedia.orgbritannica.comfiveable.me
Upon deprotonation, the ligand coordinates to a metal center through its two oxygen atoms, forming a six-membered chelate ring. LFT describes how the electrostatic field of the ligands removes the degeneracy of the metal's d-orbitals. wikipedia.org The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the ligand. Computational studies, often combining DFT with LFT principles, can model the geometry of these complexes (e.g., octahedral or square planar) and quantify the electronic effects. nih.govnih.gov The thiophene substituent can influence the ligand field strength through its electronic donating or withdrawing properties, which are transmitted through the conjugated system to the coordinating oxygen atoms. This, in turn, affects the magnetic properties and color (d-d transitions) of the resulting metal complex.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. fossee.inacs.org For this compound, a key transformation to model is the keto-enol tautomerization.
The process of enolization can be modeled to find the transition state connecting the keto and enol forms. nih.gov This allows for the calculation of the activation barrier for the reaction, providing insight into the rate of interconversion. nih.gov Such calculations often reveal that the process can be catalyzed by other molecules, such as water or acid/base catalysts, which can be explicitly included in the model. nih.gov The intrinsic reaction coordinate (IRC) can then be calculated to map the minimum energy path from the reactant, through the transition state, to the product, confirming that the located transition state indeed connects the desired species. This type of analysis is crucial for understanding the reactivity of the dione in various chemical processes.
Applications in Advanced Materials and Chemical Technologies
Role in Coordination Chemistry for Metal-Organic Frameworks (MOFs) and Coordination Polymers
There is no specific information available in the reviewed scientific literature detailing the use of 1-(Thiophen-3-yl)hexane-1,3-dione as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. While β-diketones are a well-established class of ligands in coordination chemistry due to their ability to form stable chelate rings with metal ions, research on this specific thiophene (B33073) derivative in the context of MOFs has not been published.
Precursors for Functional Polymeric Materials with Tunable Properties
No studies were identified that utilize this compound as a monomer or precursor for the development of functional polymeric materials. The synthesis of polymers often involves monomers with specific reactive groups, and while the thiophene and dione (B5365651) moieties offer potential for polymerization, no such research has been documented for this compound.
Development of Luminescent Materials, particularly with Lanthanide Ions
The development of luminescent materials, especially those involving lanthanide ions, is a primary application for many β-diketone ligands. unizar.esrsc.orgnih.gov These ligands can act as "antennas," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. mdpi.comnih.gov This process is crucial for creating materials for applications like OLEDs and bio-imaging. However, a thorough search of scientific databases yielded no studies on the synthesis or characterization of lanthanide complexes with this compound. Consequently, no data on its efficacy as a sensitizer (B1316253) for lanthanide luminescence is available.
Utilization in Analytical Chemistry as Chelating Agents for Trace Metal Analysis and Extraction Processes
Sensing Platforms for Ions or Small Molecules
The ability of β-diketones to bind to metal ions can be exploited in the design of chemical sensors. mdpi.com This binding event can trigger a detectable signal, such as a change in color or fluorescence. There is no available research describing the development or application of sensing platforms based on this compound for the detection of specific ions or small molecules.
Functional Coatings and Thin Films Development
Volatile metal complexes of β-diketones can be used as precursors in chemical vapor deposition (CVD) to create functional thin films. No literature was found that discusses the use of this compound in the development of such coatings or films.
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The classical synthesis of 1,3-diones often involves the Claisen condensation, a reaction between an ester and a ketone or two esters in the presence of a strong base. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comnumberanalytics.com For 1-(thiophen-3-yl)hexane-1,3-dione, this would typically involve the reaction of a thiophene-3-carboxylic acid ester with pentan-2-one. While effective, this method can present challenges in terms of yield and the use of strong bases. organic-chemistry.org Future research should focus on developing more sustainable and efficient synthetic pathways.
Alternative approaches could include:
Decarboxylative Coupling Reactions: These methods, catalyzed by transition metals, utilize α-oxocarboxylic acids as acyl anion equivalents, offering a different route to C-C bond formation. mdpi.com
One-Pot Syntheses: Developing a one-pot method starting from readily available 1,3-dicarbonyl compounds could streamline the synthesis of highly substituted thiophenes, which could then be functionalized to yield the target dione (B5365651). nih.gov
Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, potentially improving yields and safety, especially for reactions requiring precise temperature and mixing control.
Biocatalysis: Employing enzymes for the synthesis could offer a greener alternative to traditional chemical methods, with high selectivity and milder reaction conditions. mdpi.com
Recent advancements in thiophene (B33073) synthesis itself, such as transition-metal-free methods involving potassium sulfide (B99878) and buta-1-enes, or visible-light-induced cyclizations, could also be adapted to create precursors for this compound. organic-chemistry.org
Investigation of Unexplored Reactivity Patterns and Derivatization Opportunities
The 1,3-dione moiety is a well-established synthon for a wide array of carbocyclic and heterocyclic structures. mdpi.com The presence of the thiophene ring introduces additional avenues for chemical modification.
Future explorations in this area could involve:
Multi-component Reactions (MCRs): Utilizing the dione in MCRs can lead to the rapid assembly of complex molecules with potential biological activity, such as fused pyran and pyridine (B92270) derivatives. nih.gov
Synthesis of Heterocycles: The dione can serve as a key intermediate for the synthesis of various heterocycles like pyrazoles, isoxazoles, and thiazoles. nih.govresearchgate.netresearchgate.netscirp.org
Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions, thereby tuning the electronic and steric properties of the molecule. nih.gov
Metal Complexation: The β-diketone functionality is an excellent ligand for a wide range of metal ions, forming stable complexes with potential applications in catalysis and materials science. mdpi.com
The table below outlines potential derivatization strategies and the resulting compound classes.
| Starting Material | Reagent(s) | Resulting Compound Class | Potential Applications |
| This compound | Hydrazine (B178648) derivatives | Pyrazoles | Pharmaceuticals, Agrochemicals |
| This compound | Hydroxylamine | Isoxazoles | Pharmaceuticals |
| This compound | Phenylisothiocyanate, elemental sulfur | Thiazoles | Dyes, Catalysts |
| This compound | Aromatic aldehydes, malononitrile | Fused Pyran derivatives | Biologically active compounds |
| This compound | Metal salts (e.g., Cu(II), Zn(II)) | Metal-diketonate complexes | Catalysis, Luminescent materials |
Integration with Supramolecular Chemistry for Advanced Architectures
The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive building block for supramolecular chemistry. The thiophene ring, in particular, can engage in C-H···π interactions and short S···O contacts, as observed in the crystal structure of 1-(thiophen-3-yl)ethanone. nih.gov
Future research could focus on:
Self-Assembly: Investigating the self-assembly of the molecule and its derivatives into well-defined nanostructures like gels, liquid crystals, or vesicles.
Host-Guest Chemistry: Designing host molecules based on this scaffold for the selective recognition and binding of specific guest molecules.
Molecular Switches: Incorporating photo- or electro-responsive groups to create molecular switches that can change their properties upon external stimulation.
Development of Advanced Analytical Techniques for In-Situ Reaction Monitoring
To optimize synthetic routes and understand reaction mechanisms, the development of advanced analytical techniques for real-time monitoring is crucial.
Potential methods include:
Benchtop NMR Spectroscopy: This technique can provide both structural and quantitative information about reactants, products, and even transient intermediates during the course of a reaction. magritek.com It is particularly useful for monitoring reactions like the Claisen condensation. magritek.com
In-situ IR and Raman Spectroscopy: These methods can track the disappearance of starting materials and the appearance of products by monitoring characteristic vibrational bands.
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction systems to provide real-time information on the molecular weight of species in solution.
The table below summarizes the advantages of different in-situ monitoring techniques.
| Analytical Technique | Information Provided | Advantages |
| Benchtop NMR | Structural and quantitative data, intermediate observation. magritek.com | Non-destructive, detailed structural insights. magritek.com |
| In-situ IR/Raman | Functional group changes, reaction kinetics. | Real-time, can be used in various reaction media. |
| Mass Spectrometry | Molecular weight of reaction components. | High sensitivity, can detect low-concentration species. |
Challenges in Scalable Synthesis and Potential Industrial Applications
The transition from laboratory-scale synthesis to industrial production presents several challenges. These include cost-effectiveness of starting materials, reaction safety, and purification of the final product. Addressing these challenges is essential for unlocking the potential industrial applications of this compound and its derivatives.
Potential industrial applications could include:
Pharmaceuticals: As a precursor for a wide range of biologically active heterocyclic compounds, including potential anti-cancer and antimicrobial agents. nih.govimpactfactor.orgnih.gov
Agrochemicals: The β-dicarbonyl moiety is found in several herbicides. wikipedia.org
Functional Materials: As a building block for organic electronic materials, such as conductive polymers and components for organic light-emitting diodes (OLEDs). nih.gov
Design Principles for Next-Generation Functional Materials Utilizing This Scaffold
The unique combination of a thiophene ring and a β-dicarbonyl group in this compound provides a versatile platform for designing next-generation functional materials.
Key design principles could involve:
Polymerization: Incorporating the dione moiety into the backbone or as a side chain of conjugated polymers to tune their electronic and optical properties. Thiophene-containing polymers are known for their use in organic electronics. nih.govrsc.org
Metal-Organic Frameworks (MOFs): Using the dione as a ligand to construct porous MOFs with applications in gas storage, separation, and catalysis. nih.govacs.orgacs.org The thiophene unit can enhance the electronic properties of the resulting MOFs. nih.gov
Luminescent Materials: The chelation of lanthanide or other metal ions by the β-dicarbonyl group can lead to the formation of highly luminescent complexes for applications in sensing and imaging.
The development of functional materials based on this scaffold holds significant promise for advancing various technological fields.
Q & A
Q. What are the standard synthetic routes for preparing 1-(thiophen-3-yl)hexane-1,3-dione?
The synthesis typically involves a Claisen-Schmidt condensation between thiophen-3-carbaldehyde and hexane-1,3-dione derivatives. A common method includes refluxing the aldehyde and diketone in ethanol with a catalytic base (e.g., piperidine) to facilitate enolate formation and subsequent dehydration. Reaction optimization may require pH control and temperature adjustments to improve yields .
Q. How can researchers confirm the molecular structure of this compound?
Structural verification combines spectroscopic techniques:
- NMR : H and C NMR identify proton environments (e.g., thiophene ring protons at δ 7.0–7.5 ppm, diketone carbonyls at ~200–210 ppm).
- X-ray crystallography : Resolves bond lengths and angles, particularly the planar conformation of the thiophene-diketone system .
- Mass spectrometry : Confirms molecular weight via molecular ion peaks (e.g., [M+H]+ at m/z 224).
Q. What purification methods are effective for isolating this compound?
Recrystallization using ethanol/water mixtures is standard. Chromatography (silica gel, ethyl acetate/hexane eluent) may resolve byproducts like unreacted diketone or aldol adducts. Purity is assessed via HPLC (>95% area) or melting point analysis (expected range: 120–125°C) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism) or crystal packing distortions. Solutions include:
- Variable-temperature NMR : To detect tautomeric equilibria.
- DFT calculations : Compare theoretical and experimental bond lengths (e.g., B3LYP/6-31G** level optimizations) .
- Synchrotron XRD : Enhances resolution for subtle structural features .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Solvent selection : Replace ethanol with toluene for higher boiling points, reducing side reactions.
- Catalyst screening : Test alternatives to piperidine (e.g., DBU or ionic liquids) for improved enolate stability.
- Flow chemistry : Enhances heat/mass transfer, critical for exothermic condensation steps .
Q. How do substituents on the thiophene ring influence the compound's electronic properties?
Electron-withdrawing groups (e.g., –NO) at the 2-position increase diketone electrophilicity, altering reactivity in cycloadditions. Computational studies (HOMO-LUMO gaps via Gaussian) and cyclic voltammetry quantify these effects .
Data-Driven Research Challenges
Q. How to design experiments to study the compound's biological activity against microbial targets?
- Assay design : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli with positive controls (e.g., ciprofloxacin).
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 5-methylthiophene derivatives) to identify critical functional groups .
- Molecular docking : Map interactions with bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
Q. What analytical approaches address contradictions in thermal stability data?
Conflicting TGA/DSC results may stem from polymorphic forms or hydration. Mitigation includes:
- Powder XRD : Identify crystalline phases.
- Dynamic vapor sorption (DVS) : Assess hygroscopicity.
- Isothermal calorimetry : Quantify degradation kinetics under controlled humidity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
